Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-
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Overview
Description
4-methyl-5-(piperidin-4-yloxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring, followed by nucleophilic substitution to introduce the piperidine group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(piperidin-4-yloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline or piperidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isoquinoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced species .
Scientific Research Applications
4-methyl-5-(piperidin-4-yloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-methyl-5-(piperidin-4-yloxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or inhibit enzymes, while the piperidine group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and piperidine-containing molecules, such as:
Quinoline derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-methyl-5-(piperidin-4-yloxy)isoquinoline is unique due to the combination of the isoquinoline and piperidine moieties, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
651308-48-4 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-methyl-5-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C15H18N2O/c1-11-9-17-10-12-3-2-4-14(15(11)12)18-13-5-7-16-8-6-13/h2-4,9-10,13,16H,5-8H2,1H3 |
InChI Key |
HIKONSJUYGLINB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)OC3CCNCC3 |
Origin of Product |
United States |
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